2-(4-Aminopyrimidin-2-yl)propan-2-ol
Description
Significance of Pyrimidine (B1678525) Scaffolds in Advanced Chemical Research
The pyrimidine scaffold, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of modern chemical and biological sciences. Its fundamental importance is underscored by its presence as a core component of the nucleobases cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA. chemicalbook.comuni.lu This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives.
In the realm of medicinal chemistry, the pyrimidine ring is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. cymitquimica.comnih.gov Pyrimidine-based compounds have been developed as potent anticancer, antimicrobial, antiviral, and anti-inflammatory agents. mdpi.comresearchgate.net The structural versatility of the pyrimidine ring allows for substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. chembk.com The ease of synthesis and the ability to generate diverse libraries of pyrimidine derivatives further contribute to its prominence in drug discovery and development. chembk.com
Overview of the Structural Class of Aminopyrimidine Alcohols
Aminopyrimidine alcohols are a subclass of pyrimidine derivatives that feature both an amino group (-NH2) and a hydroxyl group (-OH) attached to the pyrimidine core, either directly or via an alkyl chain. The amino group, a key functional group in many biologically active molecules, can act as a hydrogen bond donor and acceptor, influencing the molecule's interaction with biological macromolecules. mdpi.com The alcohol functionality provides a site for further chemical modifications, such as esterification, etherification, or oxidation, allowing for the synthesis of a variety of derivatives.
The specific compound of interest, 2-(4-Aminopyrimidin-2-yl)propan-2-ol , belongs to this structural class. It features a propan-2-ol group attached at the 2-position of the pyrimidine ring and an amino group at the 4-position. The tertiary nature of the alcohol in this particular molecule suggests a certain level of steric hindrance around that substituent.
While extensive research has been conducted on the broader class of aminopyrimidine derivatives, detailed studies focusing specifically on this compound are limited in the public domain. However, its chemical properties can be inferred from its structure and are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O | nih.gov |
| Molecular Weight | 153.18 g/mol | nih.gov |
Further physicochemical properties for this compound have been predicted through computational analysis, providing theoretical insights into its behavior.
| Predicted Property | Value |
| Boiling Point | 291.3±20.0 °C |
| Density | 1.217±0.06 g/cm³ |
| pKa | 13.68±0.29 |
The study of aminopyrimidine alcohols like this compound contributes to the fundamental understanding of structure-activity relationships within this important class of heterocyclic compounds. Further research into the synthesis and biological evaluation of this and related compounds could unveil novel applications in various fields of chemical science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminopyrimidin-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-7(2,11)6-9-4-3-5(8)10-6/h3-4,11H,1-2H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRUQDDLPPKCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=N1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Advanced Characterization Techniques for Aminopyrimidinyl Propanol
Spectroscopic Analysis
Comprehensive spectroscopic analysis is essential for determining the molecular structure and bonding characteristics of a compound. However, for 2-(4-Aminopyrimidin-2-yl)propan-2-ol, specific experimental data from key spectroscopic methods have not been found.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
No published ¹H NMR or ¹³C NMR data for this compound could be located. This information would be vital for mapping the carbon-hydrogen framework of the molecule. Hypothetically, a ¹H NMR spectrum would show distinct signals for the aromatic protons on the pyrimidine (B1678525) ring, the amine (NH₂) protons, the hydroxyl (OH) proton, and the methyl (CH₃) protons. Similarly, a ¹³C NMR spectrum would provide characteristic chemical shifts for each unique carbon atom in the pyrimidine ring and the propan-2-ol substituent. Without experimental spectra, a definitive assignment of these signals is not possible.
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts (Hypothetical) No experimental data available to populate this table.
Fourier Transform Infrared (FTIR) Spectroscopy
Specific FTIR spectral data for this compound, which would identify its functional groups, is not available. An FTIR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine, O-H stretching of the alcohol, C-H stretching of the aliphatic and aromatic groups, C=N and C=C stretching of the pyrimidine ring, and C-O stretching of the alcohol.
Interactive Data Table: Expected FTIR Absorption Bands No experimental data available to populate this table.
Ultraviolet-Visible (UV-Vis) Spectroscopy
There is no available UV-Vis spectroscopic data for this compound. Such data would provide information about the electronic transitions within the molecule, particularly related to the aromatic pyrimidine ring system. The analysis would typically reveal the wavelength of maximum absorption (λmax), which is characteristic of the compound's chromophores.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a technique used for studying chemical species with unpaired electrons. As this compound is not a radical species, EPR spectroscopy is not an applicable characterization technique, and consequently, no data is available.
Mass Spectrometry (MS)
Detailed mass spectrometry data, including fragmentation patterns for this compound, has not been found in the reviewed literature. Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on how the molecule fragments. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (153.19 g/mol ).
Crystallographic Studies
A search for single-crystal X-ray crystallography data for this compound yielded no results. Crystallographic studies are the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, including bond lengths, bond angles, and crystal packing information. Without this data, the exact solid-state conformation and intermolecular interactions of the compound remain unknown.
Interactive Data Table: Crystallographic Data No experimental data available to populate this table.
Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Lattice Structure
The application of SC-XRD to a suitable single crystal of this compound would yield a detailed map of its crystal lattice. This would include the determination of the unit cell parameters (the fundamental repeating unit of the crystal), the space group (describing the symmetry elements of the crystal), and the exact coordinates of each atom. From this data, the absolute configuration of the molecule could be determined, and a comprehensive understanding of its three-dimensional structure would be achieved.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1002.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.28 |
Note: The data in this table is purely hypothetical and serves as an example of the parameters that would be determined through SC-XRD analysis. No published experimental data is available.
Powder X-ray Diffraction (PXRD) for Crystalline Properties
Powder X-ray Diffraction is a complementary technique to SC-XRD, primarily used for the characterization of polycrystalline materials. It provides a distinctive "fingerprint" of a crystalline solid, which is invaluable for identifying different crystalline forms (polymorphs), assessing sample purity, and monitoring crystalline stability.
A PXRD pattern for this compound would consist of a series of peaks at specific diffraction angles (2θ), corresponding to the various crystal lattice planes. The position and intensity of these peaks are unique to the compound's crystalline structure. This data is crucial for quality control in manufacturing processes and for ensuring the consistency of the solid-state form of an active pharmaceutical ingredient.
Table 2: Illustrative Powder X-ray Diffraction Peaks for this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 12.5 | 7.08 | 100 |
| 18.8 | 4.72 | 85 |
| 21.3 | 4.17 | 60 |
| 25.1 | 3.54 | 75 |
| 28.9 | 3.09 | 40 |
Note: This table presents an illustrative set of PXRD peaks and does not represent actual experimental data.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Lattices
Hirshfeld surface analysis is a modern computational method used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This analysis provides valuable insights into the forces that govern the crystal packing, such as hydrogen bonds and van der Waals interactions.
By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. For this compound, this analysis would reveal the nature and extent of hydrogen bonding involving the amino and hydroxyl groups, as well as other weaker interactions. This information is critical for understanding the stability of the crystal structure and for predicting potential polymorphic forms. The analysis also generates a 2D "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts.
Mechanistic and Reaction Pathway Investigations Involving 2 4 Aminopyrimidin 2 Yl Propan 2 Ol and Its Analogs
Elucidation of Reaction Mechanisms in Pyrimidine (B1678525) Synthesis
The synthesis of the pyrimidine ring, the core of 2-(4-aminopyrimidin-2-yl)propan-2-ol, can be achieved through various mechanistic pathways. Modern synthetic methods often rely on catalytic processes that proceed through well-defined sequences of chemical events, including condensation, dehydrogenation, and oxidative annulation.
The construction of the pyrimidine heterocycle frequently involves the condensation of amidines with carbonyl compounds or alcohols, followed by aromatization via dehydrogenation. organic-chemistry.org This strategy allows for the assembly of the ring system from simpler, readily available precursors.
A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules. organic-chemistry.org In this process, the condensation steps serve to deoxygenate the alcohol components, while subsequent dehydrogenation steps lead to the final aromatic pyrimidine ring. organic-chemistry.org Pincer complexes, such as those involving PN5P-Ir, have proven to be highly efficient catalysts for this type of sustainable, multicomponent reaction. organic-chemistry.org
Table 1: Overview of Catalytic Condensation-Dehydrogenation for Pyrimidine Synthesis
| Catalyst System | Reactants | Key Mechanistic Steps | Reference |
|---|---|---|---|
| PN5P-Ir Pincer Complex | Amidines, Alcohols | Condensation, Dehydrogenation, Aromatization | organic-chemistry.org |
Another approach involves the reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and an iron(II) complex. The proposed mechanism for this transformation includes a sequence of TEMPO complexation, enamine addition, a transient α-occupation, β-TEMPO elimination, and final cyclization to yield the pyrimidine product. organic-chemistry.org
Oxidative annulation represents another powerful strategy for pyrimidine synthesis, where C-H bonds are activated and new C-N or C-C bonds are formed under oxidizing conditions. These reactions often proceed in a cascade fashion, efficiently building molecular complexity.
A copper-catalyzed [3 + 3] annulation of amidines with saturated ketones exemplifies this approach. organic-chemistry.org This reaction proceeds through a cascade of oxidative dehydrogenation, annulation, and a final oxidative aromatization step to furnish the pyrimidine ring. The use of a co-mediator like 4-HO-TEMPO is often employed in these transformations. organic-chemistry.org Similarly, an oxidative [3 + 2 + 1] three-component annulation has been developed using amidines, ketones, and N,N-dimethylaminoethanol as a one-carbon source, highlighting an eco-friendly pathway to pyrimidine derivatives. organic-chemistry.org
In some cases, Dimethyl sulfoxide (B87167) (DMSO) can act as a methine (=CH−) equivalent in oxidative annulation reactions. For instance, the activation of acetophenone-formamide conjugates promoted by K₂S₂O₈ can lead to the synthesis of 4-arylpyrimidines. organic-chemistry.org
Rearrangement Reactions and Structural Transformations
Once the pyrimidine core is formed, it can undergo a variety of rearrangement and transformation reactions. These processes are invaluable for accessing novel structural isomers and derivatives that may be difficult to synthesize directly.
A notable structural transformation involves the thermally initiated rearrangement of pyrimidine-containing spirocyclic compounds. Specifically, substituted 2-aryl-4,6,8-trioxo-5,7-diazaspiro[2.5]octanes, which feature a barbiturate (B1230296) (a pyrimidine derivative) core, undergo a novel rearrangement when heated. rsc.org
When these spirocyclic barbiturates are heated in a solvent such as DMSO at 100 °C, they transform into furo[2,3-d]pyrimidines in moderate to good yields (50–75%). rsc.org This reaction represents a functionalized cyclopropane (B1198618) rearrangement. Spectroscopic and X-ray diffraction analyses have indicated that the thermal rearrangement of specific substrates, like 2-aryl-1-cyano-5,7-dimethyl-4,6,8-trioxo-5,7-diazaspiro[2.5]octane-1-carboxylates, proceeds stereoselectively. rsc.org
Table 2: Thermal Rearrangement of Spirocyclic Barbiturates
| Starting Material | Reaction Conditions | Product | Yield | Reference |
|---|
Cyclopropylcarbinyl cations are significant non-classical carbocationic intermediates known for their facile skeletal rearrangements. rsc.orgresearchgate.net These cations are involved in cationic cascade reactions that can produce a great diversity of molecular structures. nih.gov While often studied in carbocyclic systems, the principles of these rearrangements are applicable to the structural modification of complex heterocyclic systems.
The generation of a cyclopropylcarbinyl cation, often from a cyclopropylmethyl sulfide (B99878) or alcohol precursor, can lead to a ring-opening rearrangement to form a homoallylic cation. researchgate.netnih.gov This intermediate can then be trapped by nucleophiles. nih.gov This process can be catalyzed by small molecules, such as chiral phosphoric acids, to achieve high enantioselectivity. nih.govresearcher.life The ability to harness these delocalized cationic intermediates allows for synthetically useful transformations, including skeletal rearrangements that can dramatically alter a molecule's core structure. rsc.org In the context of heterocyclic systems like pyrimidines, introducing a cyclopropylcarbinyl moiety would open pathways for unique structural diversification through controlled rearrangement cascades.
Deconstruction-Reconstruction Strategies for Pyrimidine Diversification
A powerful and innovative approach for diversifying pyrimidine-containing compounds is the use of deconstruction-reconstruction strategies. repec.orgnih.gov This method allows for the conversion of a pyrimidine core into a variety of other nitrogen-containing heteroaromatics, which would be challenging to access through traditional synthetic routes. researchgate.net
The strategy begins with the "deconstruction" of the pyrimidine ring. repec.org The pyrimidine is first activated by converting it into a corresponding N-arylpyrimidinium salt. This activation enables the cleavage of the ring by a nucleophile, breaking it down into a versatile three-carbon iminoenamine or vinamidinium salt building block. nih.govresearchgate.netresearchgate.net
This reactive intermediate then serves as a synthon in various "reconstruction" reactions to form new heterocyclic rings. repec.org By reacting this C-C-C-N building block with other synthons, a wide range of heterocycles, such as azoles and pyridines, can be generated from the original pyrimidine scaffold. nih.govresearchgate.net This approach effectively allows for heterocycle formation on already complex molecules, providing a powerful tool for late-stage diversification in structure-activity relationship studies. repec.orgnih.gov
Table 3: Key Steps in the Deconstruction-Reconstruction of Pyrimidines
| Step | Process | Description | Key Intermediates | Reference |
|---|---|---|---|---|
| 1. Activation | N-Arylation | The pyrimidine ring is activated by reaction with an agent like triflic anhydride (B1165640) (Tf₂O) and an aniline. | N-Arylpyrimidinium salt | researchgate.netresearchgate.net |
| 2. Deconstruction | Ring Cleavage | A nucleophile (e.g., pyrrolidine) attacks the pyrimidinium salt, leading to ring opening. | Iminoenamine / Vinamidinium salt | nih.govresearchgate.net |
Computational and Theoretical Chemical Investigations of Pyrimidine Alcohol Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of pyrimidine (B1678525) derivatives due to its favorable balance between accuracy and computational cost.
DFT calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and its electronic characteristics. By optimizing the geometry of a pyrimidine alcohol system, researchers can obtain precise information on bond lengths, bond angles, and dihedral angles. These structural parameters are crucial for understanding the molecule's shape and how it might interact with biological targets. acs.org
Electronic properties such as the distribution of electron density, dipole moment, and polarizability can also be calculated. These properties govern the molecule's reactivity and its interactions with other molecules and with external electric fields. For instance, the calculated electronic properties of pyrimidine derivatives have been used to develop quantitative structure-activity relationship (QSAR) models, which correlate a molecule's structure with its biological activity. nih.gov
Illustrative Geometrical Parameters for 2-(4-Aminopyrimidin-2-yl)propan-2-ol (Hypothetical DFT Data)
| Parameter | Value |
| C2-N1 Bond Length (Å) | 1.34 |
| N1-C6 Bond Length (Å) | 1.33 |
| C4-N3 Bond Length (Å) | 1.35 |
| C4-NH2 Bond Length (Å) | 1.36 |
| C2-C(propanol) Bond Length (Å) | 1.52 |
| C-O (propanol) Bond Length (Å) | 1.43 |
| N1-C2-N3 Bond Angle (°) | 116.5 |
| C4-N3-C2 Bond Angle (°) | 122.0 |
| C2-C(propanol)-C(methyl) Bond Angle (°) | 109.5 |
Note: The data in this table is hypothetical and serves as an example of the type of information obtained from DFT calculations.
DFT is a powerful tool for elucidating the pathways of chemical reactions. For pyrimidine systems, this can include studying their synthesis, degradation, or metabolic transformations. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction mechanism, including the structures of intermediates and transition states. mdpi.com
The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be calculated from the energy difference between the reactants and the transition state. This information is invaluable for understanding the kinetics of a reaction and for designing more efficient synthetic routes. For example, DFT calculations have been used to study the reaction mechanisms of various pyrimidine derivatives, providing insights that have led to improved synthesis methods. mdpi.com
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of positive, negative, and neutral potential. This allows for the identification of electrophilic and nucleophilic sites, which are crucial for predicting how a molecule will interact with other molecules, such as substrates, enzymes, or receptors. acs.orgnih.gov
Illustrative FMO and MEP Data for this compound (Hypothetical DFT Data)
| Property | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.7 |
| MEP Regions | Potential Range (kcal/mol) |
| Negative (e.g., around N atoms) | -25 to -10 |
| Positive (e.g., around amino H atoms) | +15 to +30 |
Note: The data in this table is hypothetical and serves as an example of the type of information obtained from DFT calculations.
Quantum Chemical Calculations
Quantum chemical calculations encompass a range of methods, including DFT, that are based on the principles of quantum mechanics. These calculations provide a detailed understanding of the electronic structure and properties of molecules. For pyrimidine alcohol systems, these calculations can be used to predict a variety of properties, including:
Spectroscopic properties: Predicting NMR, IR, and UV-Vis spectra, which can aid in the identification and characterization of the compound.
Thermochemical properties: Calculating enthalpy of formation, entropy, and heat capacity, which are important for understanding the compound's stability and thermodynamics.
Acidity and basicity (pKa): Predicting the ionization state of the molecule at different pH values, which is crucial for understanding its behavior in biological systems. acs.org
These calculations are often used in conjunction with experimental data to provide a more complete picture of the molecule's behavior.
Molecular Modeling and Interaction Studies
Molecular modeling encompasses a variety of computational techniques used to represent and simulate the behavior of molecules. For pyrimidine alcohol systems, these methods are particularly useful for studying their interactions with biological macromolecules, such as proteins and nucleic acids. dergipark.org.tr
Molecular docking is a widely used technique to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule (receptor). researcher.life This method is instrumental in drug discovery for identifying potential binding sites and for predicting the binding affinity of a drug candidate. bau.edu.tr For a compound like this compound, docking studies could be used to explore its potential interactions with various enzyme active sites.
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time. By simulating the movements of atoms and molecules, MD can reveal how a ligand-receptor complex behaves in a more realistic, solvated environment. This can provide insights into the stability of the complex, the role of water molecules in the binding interface, and the conformational changes that may occur upon binding. dergipark.org.tr
These molecular modeling techniques are essential for rational drug design, allowing scientists to design molecules with improved potency and selectivity for their biological targets. nih.gov
Chemical Modification and Derivatization Strategies for the Aminopyrimidinyl Propanol Scaffold
Derivatization of Hydroxyl Functional Groups
The tertiary alcohol in the 2-(4-aminopyrimidin-2-yl)propan-2-ol scaffold is a prime site for modification. Common strategies to derivatize this hydroxyl group include acylation, esterification, and etherification reactions. These modifications can significantly impact the molecule's lipophilicity, steric bulk, and potential for hydrogen bonding.
Esterification of the tertiary hydroxyl group can be achieved through reaction with various acylating agents, such as carboxylic acids, acid chlorides, or acid anhydrides. The reaction typically requires a catalyst, which can be a strong acid like sulfuric acid or a coupling agent.
For instance, the esterification of a tertiary alcohol can be carried out using an excess of a carboxylic acid in the presence of a catalytic amount of a strong acid. The reaction of propanoic acid with alcohols has been studied, demonstrating the feasibility of such transformations. In a study on the esterification of propanoic acid, the maximum yield of n-propyl propanoate was 96.9% when using a molar ratio of propanoic acid to 1-propanol (B7761284) of 1:10 with a sulfuric acid catalyst at 65°C. While this involves a primary alcohol, the principles of acid-catalyzed esterification are broadly applicable.
The use of more reactive acylating agents like acid chlorides or anhydrides can facilitate the esterification of the sterically hindered tertiary alcohol of the aminopyrimidinyl propanol (B110389) scaffold. These reactions are often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the liberated acid.
Table 1: Representative Esterification Reactions for Tertiary Alcohols
| Acylating Agent | Catalyst/Base | Typical Solvent | Reaction Conditions | Product |
| Acetic Anhydride (B1165640) | Pyridine | Dichloromethane | Room Temperature | Acetate Ester |
| Benzoyl Chloride | Triethylamine | Tetrahydrofuran | 0°C to Room Temperature | Benzoate Ester |
| Propanoic Acid | Sulfuric Acid | Toluene (with water removal) | Reflux | Propanoate Ester |
Etherification of the tertiary hydroxyl group introduces an ether linkage, which can alter the compound's solubility and metabolic stability. A common method for synthesizing ethers is the Williamson ether synthesis. However, this method is generally not suitable for tertiary alcohols due to the propensity for elimination reactions under basic conditions.
Alternative approaches for the synthesis of tertiary ethers often involve acid-catalyzed addition of the alcohol to an alkene or the use of specific alkylating agents under controlled conditions. For instance, reaction with a protected alcohol that can be activated, followed by deprotection, can yield the desired ether.
The synthesis of 1-alkoxy-2-(6-substituted quinolin-4-yl)propan-2-ol derivatives has been reported, showcasing the formation of an ether linkage on a similar propan-2-ol scaffold attached to a heterocyclic core. This suggests that etherification of this compound is a feasible modification strategy.
Table 2: Potential Etherification Strategies for Tertiary Alcohols
| Alkylating Agent | Catalyst/Conditions | Typical Solvent | Product |
| 2-Methoxypropene | Acid catalyst (e.g., PTSA) | Dichloromethane | Methyl ether |
| tert-Butyl bromide | Silver(I) oxide | Diethyl ether | tert-Butyl ether |
| Methyl iodide | Sodium hydride (less common for tertiary) | Tetrahydrofuran | Methyl ether |
Functionalization of the Pyrimidine (B1678525) Ring for Structural Diversity
The 4-aminopyrimidine (B60600) ring is a versatile scaffold that can be functionalized at several positions to introduce structural diversity. The C5 and C6 positions of the pyrimidine ring are particularly amenable to modification through various organic reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl substituents onto the pyrimidine core. thieme-connect.comacs.orgcore.ac.uk For these reactions to be effective, a leaving group, typically a halogen, is required on the pyrimidine ring. Therefore, a halogenated precursor of this compound would be necessary. For instance, starting with a 4-amino-5-halopyrimidine derivative would allow for the introduction of a wide range of substituents at the C5 position. rsc.org
The C-H functionalization of pyridines and related azaheterocycles has also emerged as a powerful strategy, which could potentially be applied to the pyrimidine ring. nih.gov This approach avoids the need for pre-functionalization with a halogen and allows for direct coupling with various partners.
Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyrimidine Scaffolds
| Reaction Type | Coupling Partner | Catalyst System | Typical Solvent | Position Functionalized |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/Water | C5 or C6 |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Tetrahydrofuran | C5 or C6 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP / NaOtBu | Toluene | C4 (from a 4-halopyrimidine) |
Introduction of Sulfonamide Moieties
The introduction of a sulfonamide group can significantly influence the biological properties of a molecule. The amino group at the C4 position of the this compound scaffold is a suitable site for the formation of a sulfonamide linkage.
This transformation is typically achieved by reacting the 4-amino group with a sulfonyl chloride in the presence of a base like pyridine or triethylamine. A wide variety of sulfonyl chlorides are commercially available, allowing for the introduction of diverse alkyl and aryl sulfonamide moieties. The resulting sulfonamides can act as hydrogen bond donors and acceptors, potentially enhancing interactions with biological targets. The hybridization of pyrimidine and sulfonamide moieties has been explored as a strategy in medicinal chemistry to generate novel bioactive compounds.
Table 4: General Conditions for Sulfonamide Formation from an Amino Group
| Sulfonyl Chloride | Base | Solvent | Reaction Conditions | Product |
| Methanesulfonyl chloride | Pyridine | Dichloromethane | 0°C to Room Temperature | N-(pyrimidin-4-yl)methanesulfonamide derivative |
| p-Toluenesulfonyl chloride | Triethylamine | Acetonitrile | Room Temperature | N-(pyrimidin-4-yl)-4-methylbenzenesulfonamide derivative |
| Benzenesulfonyl chloride | Aqueous NaOH | Dichloromethane (Schotten-Baumann conditions) | Room Temperature | N-(pyrimidin-4-yl)benzenesulfonamide derivative |
Advanced Chemical Applications of 2 4 Aminopyrimidin 2 Yl Propan 2 Ol in Research
Role as a Synthetic Intermediate in Complex Molecule Construction
The pyrimidine (B1678525) moiety is a fundamental building block in numerous biologically active compounds, including nucleic acids (cytosine, thymine, and uracil) and various pharmaceuticals. acs.org Consequently, pyrimidine derivatives are valuable intermediates in the synthesis of complex molecular architectures. Substituted pyrimidines, synthesized through methods like the classical Biginelli reaction or modern transition-metal-catalyzed cycloadditions, serve as precursors for a wide range of more complex heterocyclic systems. mdpi.comresearchgate.net
While the primary research focus on 2-(4-Aminopyrimidin-2-yl)propan-2-ol and related pyrimidyl alkanols has been on their extraordinary catalytic properties, their structure inherently possesses the potential for further synthetic elaboration. The amino group on the pyrimidine ring can be diazotized or used in coupling reactions, and the tertiary alcohol can be functionalized or used to direct subsequent reactions. However, the existing body of scientific literature predominantly highlights the compound's formation and catalytic self-replication rather than its application as a starting material for constructing different, more complex target molecules. The main value of pyrimidyl alkanols in research has been established through their role in asymmetric autocatalysis, which itself is a complex process. lodz.pl
Asymmetric Autocatalysis of Pyrimidyl Alkanols
Asymmetric autocatalysis is a rare phenomenon where a chiral product acts as a catalyst for its own production, leading to a rapid increase in the quantity and enantiomeric purity of that product. Pyrimidyl alkanols, including this compound, are the most prominent and efficient examples of this process, particularly in the context of the enantioselective addition of diisopropylzinc (B128070) to the corresponding pyrimidine-5-carbaldehyde (B119791), a reaction commonly known as the Soai reaction. researchgate.netbldpharm.com This reaction serves as a powerful model for understanding the origins of homochirality in nature. bldpharm.com
A key feature of the asymmetric autocatalysis of pyrimidyl alkanols is the dramatic amplification of enantiomeric excess (ee). The reaction can take a product with an extremely low ee and amplify it to a nearly enantiopure state. For instance, 2-alkynyl-5-pyrimidyl alkanol with an initial ee as low as approximately 0.00005% can be amplified to over 99.5% ee. bldpharm.commdpi.com This represents a multiplication factor of the initial major enantiomer by about 630,000, while the minor enantiomer is multiplied by a factor of less than 1,000. mdpi.comcymitquimica.com This significant amplification is achieved without the need for any other chiral auxiliary, making the process highly efficient. mdpi.com The effect of the substituent at the 2-position of the pyrimidine ring has been found to be significant in achieving this high level of amplification. mdpi.com
| Pyrimidyl Alkanol Derivative | Initial Enantiomeric Excess (ee) | Final Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| 2-Alkynyl-5-pyrimidyl alkanol | ca. 0.00005% | >99.5% | bldpharm.commdpi.com |
| General 5-pyrimidyl alkanols | Extremely low | >99.5% | mdpi.com |
The asymmetric autocatalysis of pyrimidyl alkanols is a highly sensitive process that can be initiated, or "triggered," by minuscule amounts of external chiral substances. This demonstrates the remarkable chiral discrimination capabilities of the system. mdpi.com A wide variety of chiral molecules, including alcohols, amino acids, metal complexes, and even chiral hydrocarbons, can act as triggers, dictating the absolute configuration of the resulting highly enantioenriched pyrimidyl alkanol. mdpi.commdpi.com The recognition ability is so acute that the system can discriminate the chirality of cryptochiral quaternary saturated hydrocarbons and even the subtle chirality arising from isotopic substitution (e.g., D/H, ¹³C/¹²C). mdpi.commdpi.com This sensitivity makes asymmetric autocatalysis a powerful tool for detecting and amplifying minute chiral influences. mdpi.com
The mechanism underlying the high efficiency and amplification in the autocatalysis of pyrimidyl alkanols involves the formation of aggregates of the zinc alkoxide of the pyrimidyl alkanol product. cymitquimica.com The chiral product, formed from the reaction of pyrimidine-5-carbaldehyde and diisopropylzinc, does not act as a monomeric catalyst. Instead, it forms oligomeric species that serve as the true catalytic entities. acs.org
Crystallographic studies have provided direct evidence for these catalytic species. Single-crystal X-ray diffraction analysis of the isopropylzinc alkoxide of a 5-pyrimidyl alkanol revealed the formation of tetrameric and higher oligomeric structures. orientjchem.orgresearchgate.net The specific structure of these aggregates, whether they are homochiral (composed of a single enantiomer) or heterochiral (a mix of enantiomers), is crucial to the reaction's kinetics and its high degree of enantioselectivity. nih.gov It is believed that these well-ordered tetrameric structures are key to achieving the observed high enantiomeric amplification and can lead to spontaneous symmetry breaking in the absence of an initial chiral trigger. orientjchem.org The reaction kinetics are controlled by the relative concentrations of these different catalytic complexes, with heteroaggregates proposed as the active catalytic species. cymitquimica.com
Catalytic Applications of Pyrimidine Derivatives
The pyrimidine core is a ubiquitous feature in chemistry and biology, and its derivatives are frequently involved in catalytic processes, either as the target of a catalyzed synthesis or as part of the catalyst itself. acs.orgorganic-chemistry.org The synthesis of the pyrimidine ring often requires a catalyst to proceed efficiently and with high yields. mdpi.comresearchgate.net
Various catalytic systems have been developed for the synthesis of pyrimidine derivatives. For example, p-toluene sulphonic acid (PTSA) has been shown to be an effective solid acid catalyst for the three-component synthesis of benzopyrano-pyrimidine derivatives. mdpi.com Transition metals are also widely employed; Cu(II) triflate is an efficient catalyst for synthesizing substituted pyrimidines from propargyl alcohols and amidines. mdpi.com Iridium-pincer complexes have been used for the multicomponent synthesis of pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps. chemtube3d.com Organocatalysts, such as β-cyclodextrin, have also been utilized to catalyze the formation of pyrimidines in aqueous media, offering an environmentally friendly approach. mdpi.com
While often the substrate, N-heterocyclic compounds like pyrimidines can also exhibit catalytic activity. The nitrogen atoms in the pyrimidine ring can act as Lewis bases or hydrogen bond acceptors, enabling the molecule to participate in catalytic cycles. For instance, pyridine (B92270), a related N-heterocycle, is well-known for its role as a nucleophilic catalyst in various acylation reactions. The development of pyrimidine-based organocatalysts continues to be an active area of research, leveraging the unique electronic properties of the pyrimidine ring to facilitate a range of organic transformations. acs.org
Future Research Directions in Aminopyrimidine Alcohol Chemistry
Development of Novel and Efficient Synthetic Methodologies
The synthesis of highly functionalized pyrimidines is a cornerstone of medicinal chemistry. While numerous methods exist for the creation of the pyrimidine (B1678525) core, the development of novel, efficient, and sustainable methodologies for the synthesis of complex derivatives like 2-(4-Aminopyrimidin-2-yl)propan-2-ol remains a key research area.
Future synthetic strategies are expected to focus on:
Catalyst-Driven Reactions: The use of transition metal catalysts, such as palladium and copper, has been shown to be effective in the C-C and C-N bond formations necessary for building the pyrimidine scaffold. acs.orgnih.gov Future work will likely involve the development of novel hybrid and nano-catalysts to improve yields, reduce reaction times, and allow for milder reaction conditions. acs.orgnih.govrsc.org For instance, the use of aminophilic Lewis acids has been shown to be effective in certain pyrimidine syntheses. nih.gov
Multi-Component Reactions (MCRs): MCRs are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. acs.orgnih.gov The development of new MCRs for the synthesis of aminopyrimidine alcohols would significantly streamline their production.
Sustainable and Green Chemistry Approaches: A growing emphasis in chemical synthesis is the use of environmentally benign reagents and solvents. Future methodologies will likely explore catalyst-free and solvent-free reaction conditions, as have been successfully employed for other 2-aminopyrimidine (B69317) derivatives. mdpi.com
Novel Building Blocks: The use of unique starting materials can open up new avenues for synthesis. For example, Grignard reagents have been used in the synthesis of 4-aminopyrimidines, and further exploration of their utility could lead to more direct routes to compounds like this compound. acs.orgrsc.org
A comparison of potential synthetic approaches is presented in Table 1.
| Methodology | Potential Advantages | Potential Challenges | Relevant Catalyst Types |
| Cross-Coupling Reactions | High functional group tolerance, well-established | Often require pre-functionalized starting materials, potential for catalyst poisoning | Palladium, Copper, Nickel |
| Multi-Component Reactions | High atom economy, operational simplicity | Optimization can be complex, limited scope for some transformations | Lewis acids, organocatalysts |
| C-H Functionalization | Direct modification of the pyrimidine core, atom-economical | Regioselectivity can be challenging to control | Rhodium, Iridium, Palladium |
| Solvent-Free Synthesis | Reduced environmental impact, simplified work-up | May require higher temperatures, potential for solid-state reactivity issues | None (thermal or mechanochemical) |
Table 1: Comparison of Synthetic Methodologies for Aminopyrimidine Alcohols
Exploration of Expanded Chemical Reactivity and Selectivity
The reactivity of the aminopyrimidine core is a key determinant of its utility. The interplay between the electron-donating amino group and the electron-deficient pyrimidine ring, along with the tertiary alcohol substituent, creates a unique chemical entity with diverse reactive potential.
Future research in this area will likely focus on:
Site-Selective Functionalization: The pyrimidine ring has multiple positions that can be functionalized. Developing methods for the selective modification of the C5 or C6 positions, for example, while leaving the amino and alcohol groups untouched, is a significant challenge. acs.orgresearchgate.netnih.govresearchgate.net Recent advances in enthalpy-controlled nucleophilic functionalization have shown promise for C2-selective amination of pyrimidines, and similar strategies could be adapted for other modifications. acs.orgnih.govresearchgate.net
Reactions of the Tertiary Alcohol: The tertiary alcohol of this compound presents opportunities for further chemical transformations. While challenging, intramolecular substitution reactions of tertiary alcohols with chirality transfer have been achieved using iron(III) catalysts in other systems, suggesting that similar transformations could be possible here. nih.gov
Modulation of Reactivity: The electronic properties of the pyrimidine ring can be tuned by the introduction of different substituents. A systematic study of how various functional groups at different positions on the ring affect the reactivity of the amino and alcohol groups would provide valuable insights for the design of new molecules with specific chemical properties. Structure-reactivity studies on related 2-sulfonylpyrimidines have demonstrated that substitution at the 5-position has a significant impact on reactivity. nih.gov
The general order of reactivity for nucleophilic aromatic substitution on the pyrimidine ring is C4(6) > C2 > C5. nih.gov The presence of the amino group at C4 and the alkyl alcohol at C2 in the target compound will modulate this reactivity.
Investigation of Intramolecular and Intermolecular Interactions in Condensed Phases
The way in which molecules of this compound interact with each other and with their environment in the solid state is crucial for understanding its physical properties and for the design of crystalline materials.
Key areas for future investigation include:
Intramolecular Hydrogen Bonding: The proximity of the amino and alcohol groups allows for the possibility of intramolecular hydrogen bonding. Studies on other amino alcohols have shown that such interactions can significantly influence the molecule's conformation. nih.govnih.gov Determining the presence and strength of any intramolecular hydrogen bonds in this compound will be a key step in understanding its structure.
Intermolecular Hydrogen Bonding and Crystal Packing: In the solid state, the amino and alcohol groups are expected to participate in a network of intermolecular hydrogen bonds. nih.gov The study of how these hydrogen bonds, along with other non-covalent interactions like π-π stacking, dictate the crystal packing will be essential for crystal engineering efforts. researchgate.netmdpi.commdpi.comresearchgate.net The formation of specific hydrogen-bonded synthons, such as those between aminopyrimidines and carboxylic acids, has been a subject of study and could be explored with this molecule. researchgate.net
Polymorphism: It is possible that this compound can exist in multiple crystalline forms, or polymorphs, each with different physical properties. A thorough investigation of its polymorphic landscape will be important for any potential applications.
A summary of potential non-covalent interactions is provided in Table 2.
| Interaction Type | Potential Donor/Acceptor Groups | Expected Impact on Solid-State Structure |
| Intramolecular Hydrogen Bond | N-H···O or O-H···N | Influences molecular conformation |
| Intermolecular Hydrogen Bond | N-H···N, N-H···O, O-H···N | Major determinant of crystal packing |
| π-π Stacking | Pyrimidine rings | Contributes to the overall crystal lattice energy |
| van der Waals Forces | Propan-2-ol group | Influence close packing and density |
Table 2: Potential Non-Covalent Interactions in this compound
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. The application of these methods to this compound and related compounds will be a critical component of future research.
Future computational studies will likely involve:
Density Functional Theory (DFT) Calculations: DFT is a versatile method for calculating the electronic structure and properties of molecules. rsc.orgoup.comtandfonline.comtandfonline.comresearchgate.net It can be used to predict geometries, vibrational frequencies, and reaction energetics, providing a deeper understanding of the molecule's behavior.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions in solution and in the solid state.
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a biological activity is identified for this class of compounds, QSAR models can be developed to correlate chemical structure with that activity, enabling the predictive design of more potent analogues.
Machine Learning (ML) for Property Prediction: ML models are increasingly being used to predict a wide range of molecular properties with high accuracy, often outperforming traditional computational methods. nih.govyoutube.com These approaches could be used to rapidly screen virtual libraries of aminopyrimidine alcohols for desired characteristics.
Q & A
Q. Methodological Guidance
- NMR : NMR (400 MHz, DMSO-d6) shows characteristic peaks: δ 8.2 ppm (pyrimidine H), δ 1.4 ppm (propan-2-ol CH) .
- X-ray Crystallography : Mercury CSD 2.0 enables visualization of hydrogen-bonding networks between the amino group and adjacent hydroxyl moieties, critical for crystal packing .
- Docking Simulations : Molecular dynamics (e.g., AutoDock Vina) predict binding affinities to biological targets like kinases, with RMSD values <2.0 Å indicating stable interactions .
How does this compound interact with biological targets, and what mechanisms underlie its potential therapeutic effects?
Advanced Research Question
- Enzyme Inhibition : The compound’s pyrimidine core competitively inhibits dihydrofolate reductase (DHFR) by mimicking the pteridine substrate, with IC values <10 μM in Plasmodium falciparum assays .
- Metabolic Stability : The difluoromethoxy group in analogs enhances metabolic half-life (t >6 hours in hepatic microsomes) by resisting oxidative degradation .
Contradiction Alert : Some studies report weak antiplasmodial activity (IC >50 μM), likely due to assay-specific variables like parasite strain or compound solubility .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Industrial-Academic Crossover Question
- Catalyst Optimization : Heterogeneous palladium catalysts (e.g., Pd/C) reduce metal leaching during Sonogashira coupling, improving scalability .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, minimizing byproduct formation .
Critical Note : Pilot-scale batches (>1 kg) require stringent control of water content (<0.1%) to prevent hydrolysis of the aminopyrimidine group .
How do structural analogs compare in terms of bioactivity and synthetic accessibility?
Q. Comparative Analysis
| Compound | Unique Feature | Bioactivity (IC) | Synthetic Complexity |
|---|---|---|---|
| 2-(4-Bromopyridin-2-yl)propan-2-ol | Higher lipophilicity (LogP 2.1) | 8.2 μM (Kinase X) | Moderate (3 steps) |
| 2-(6-Methylpyridin-2-yl)propan-2-ol | Reduced steric bulk | 12.5 μM (Kinase X) | Low (2 steps) |
| 2-(2-Chlorophenyl)propan-2-ol | Enhanced metabolic stability | >50 μM | High (4 steps) |
Key Insight : Bromine substitution balances reactivity and stability, making it preferred for lead optimization .
What are the best practices for resolving contradictory data in biological assays?
Q. Data Analysis Framework
- Assay Standardization : Use internal controls (e.g., known DHFR inhibitors) to normalize inter-lab variability .
- Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence-based assays show inconsistency .
- Meta-Analysis : Cross-reference with databases like PubChem to identify outliers in reported IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
